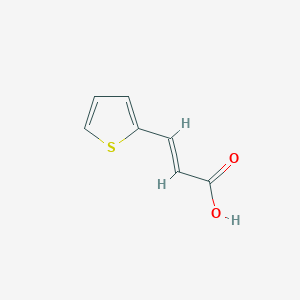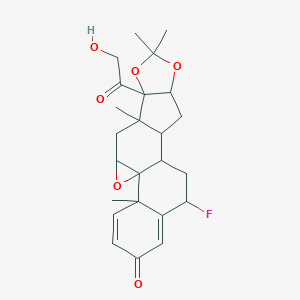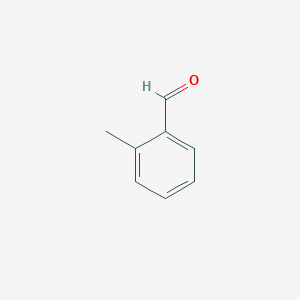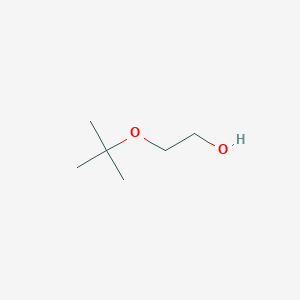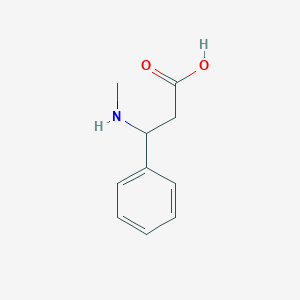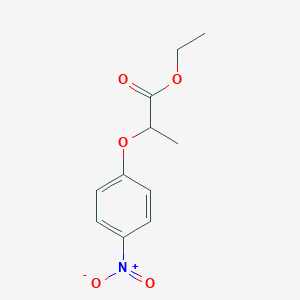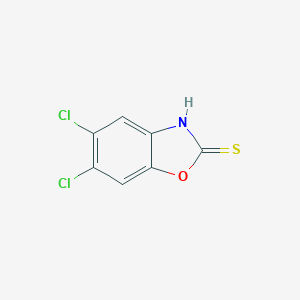
Pinostilbenoside
描述
Pinostilbenoside is a naturally occurring stilbenoid glycoside found in various plant species, particularly in the Pinaceae family. It is a derivative of stilbene, a type of phenolic compound known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . This compound is specifically noted for its presence in the bark of Korean pine (Pinus koraiensis) and other related species .
准备方法
Synthetic Routes and Reaction Conditions: Pinostilbenoside can be synthesized through the glycosylation of pinostilbene, which involves the attachment of a glucose molecule to the hydroxyl group of pinostilbene. This process typically employs glycosyl donors such as trichloroacetimidates or glycosyl halides in the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources involves processes like solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Pinostilbenoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone derivatives.
Reduction: Reduction of this compound typically yields pinostilbene.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) in the presence of a stable nitroxyl radical like TEMPO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Glycosylation using glycosyl donors and catalysts like silver triflate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pinostilbene.
Substitution: Various glycosylated derivatives.
科学研究应用
Pinostilbenoside has a wide range of applications in scientific research:
作用机制
Pinostilbenoside exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects . Molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as nuclear factor-kappa B (NF-κB) .
相似化合物的比较
Resveratroloside: A glycosylated derivative of resveratrol with similar antioxidant and anti-inflammatory properties.
Pterostilbenoside: Another stilbenoid glycoside with enhanced bioavailability and similar biological activities.
Uniqueness: Pinostilbenoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Compared to resveratroloside and pterostilbenoside, this compound has distinct pharmacokinetic properties that may offer advantages in certain therapeutic applications .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISUZGWBIPYEJ-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151908 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58762-96-2 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58762-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of pinostilbenoside are found in Pinus koraiensis and where are they primarily located?
A: Pinus koraiensis contains both glycosylated and methylated forms of this compound, with trans-pinostilbenoside being a prominent form. [, ] Analysis has revealed its presence in various parts of the tree, including the needles, bark, wood, young branches, and strobiles (cones). The highest concentration of this compound, along with other stilbenes, was identified in the bark, particularly during spring and winter. []
Q2: How does the concentration of this compound fluctuate throughout the year in Pinus koraiensis?
A: Research indicates seasonal variations in the levels of this compound within Pinus koraiensis. [] The bark exhibits the highest concentration during spring and winter, reaching up to 54.8 mg/g dry weight. [] This suggests a potential correlation between this compound production and the tree's response to environmental stressors present during these seasons.
Q3: Are there other stilbenes present in Pinus koraiensis besides this compound?
A3: Yes, in addition to this compound, Pinus koraiensis contains several other stilbenes. These include:
Q4: What is the role of stilbene synthase genes in Pinus koraiensis?
A: Stilbene synthase genes play a crucial role in the biosynthesis of stilbenes, including this compound, within Pinus koraiensis. [] Researchers have identified three specific stilbene synthase genes in this species: PkSTS1, PkSTS2, and PkSTS3. [] These genes are expressed in the needles of the tree, and their expression levels vary depending on the season. [] This finding suggests that environmental factors influence stilbene biosynthesis within the pine species.
Q5: What methods are used to isolate and identify this compound and other stilbenes in Pinus koraiensis?
A5: Scientists utilize various techniques for the extraction, isolation, and identification of this compound and other stilbenoids from Pinus koraiensis:
- Extraction: Commonly employed methods include extraction with 95% ethanol followed by fractionation using solvents like n-hexane, dichloromethane, ethyl acetate, and butanol. []
- Isolation: Techniques such as column chromatography, particularly using Sephadex LH-20 or TSK-gel HW-40F, are utilized for isolating specific stilbene glycosides. [, ]
- Identification: Structural characterization is achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


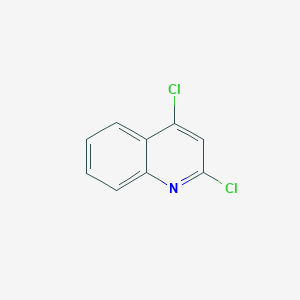
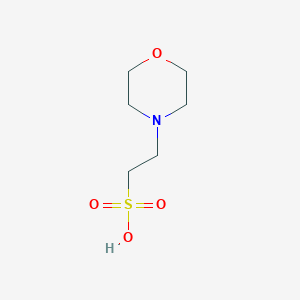
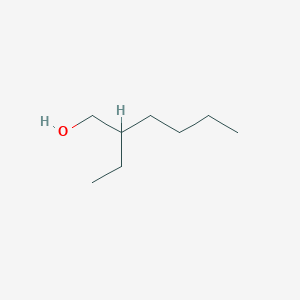
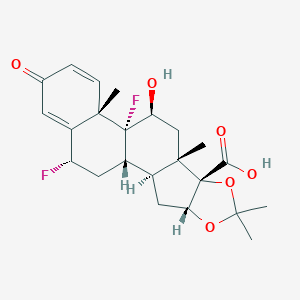
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
